molecular formula C17H17N3O2 B12731892 3,4,6,7-Tetrahydro-4-(phenylmethyl)-1H-1,4,7-benzotriazonine-2,5-dione CAS No. 130604-28-3

3,4,6,7-Tetrahydro-4-(phenylmethyl)-1H-1,4,7-benzotriazonine-2,5-dione

Cat. No.: B12731892
CAS No.: 130604-28-3
M. Wt: 295.34 g/mol
InChI Key: REACKCFXHYUNQT-UHFFFAOYSA-N
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Description

3,4,6,7-Tetrahydro-4-(phenylmethyl)-1H-1,4,7-benzotriazonine-2,5-dione is a complex organic compound with a unique structure that includes a benzotriazonine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6,7-Tetrahydro-4-(phenylmethyl)-1H-1,4,7-benzotriazonine-2,5-dione typically involves multi-step organic reactions. The process often starts with the preparation of the benzotriazonine ring, followed by the introduction of the phenylmethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. scaling up the synthesis would likely involve optimizing the reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,4,6,7-Tetrahydro-4-(phenylmethyl)-1H-1,4,7-benzotriazonine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the benzotriazonine ring.

    Reduction: Reduction reactions can alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature and solvent choice, play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new alkyl or aryl groups.

Scientific Research Applications

3,4,6,7-Tetrahydro-4-(phenylmethyl)-1H-1,4,7-benzotriazonine-2,5-dione has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which 3,4,6,7-Tetrahydro-4-(phenylmethyl)-1H-1,4,7-benzotriazonine-2,5-dione exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biological pathways and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4,6,7-Tetrahydro-4-(methyl)-1H-1,4,7-benzotriazonine-2,5-dione: Similar structure but with a methyl group instead of a phenylmethyl group.

    3,4,6,7-Tetrahydro-4-(ethyl)-1H-1,4,7-benzotriazonine-2,5-dione: Contains an ethyl group instead of a phenylmethyl group.

Uniqueness

3,4,6,7-Tetrahydro-4-(phenylmethyl)-1H-1,4,7-benzotriazonine-2,5-dione is unique due to its specific phenylmethyl substitution, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

130604-28-3

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

4-benzyl-1,2,5,7-tetrahydro-1,4,7-benzotriazonine-3,6-dione

InChI

InChI=1S/C17H17N3O2/c21-16-12-20(11-13-6-2-1-3-7-13)17(22)10-18-14-8-4-5-9-15(14)19-16/h1-9,18H,10-12H2,(H,19,21)

InChI Key

REACKCFXHYUNQT-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(CC(=O)NC2=CC=CC=C2N1)CC3=CC=CC=C3

Origin of Product

United States

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